molecular formula C3H9IOS B582730 Trimethylsulfoxonium-d9 Iodide CAS No. 23726-00-3

Trimethylsulfoxonium-d9 Iodide

Cat. No.: B582730
CAS No.: 23726-00-3
M. Wt: 229.123
InChI Key: BPLKQGGAXWRFOE-KYRNGWDOSA-M
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Description

Trimethylsulfoxonium-d9 Iodide is a deuterated derivative of Trimethylsulfoxonium Iodide. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecule. The chemical formula for this compound is C3D9IOS, and it is primarily used in scientific research due to its unique properties, such as enhanced stability and reactivity .

Mechanism of Action

Target of Action

Trimethylsulfoxonium-d9 Iodide primarily targets carbonyl compounds such as ketones and aldehydes . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

This compound interacts with its targets through a process known as the Corey-Chaykovsky Reaction . The compound is used to generate dimethyloxosulfonium methylide by reaction with sodium hydride . This generated ylide then acts as a nucleophile towards the carbonyl compound . The resulting oxygen anion reacts as an intramolecular nucleophile towards the now electrophilic ylide carbon, which bears a sulfonium cation as a good leaving group .

Biochemical Pathways

The interaction of this compound with carbonyl compounds leads to the formation of epoxides . Epoxides are cyclic ethers that are involved in various biochemical pathways. They can undergo reactions to form a variety of other compounds, contributing to the diversity of biochemical reactions.

Result of Action

The primary result of this compound’s action is the formation of epoxides from carbonyl compounds . Epoxides are versatile intermediates in organic synthesis, leading to the formation of a wide range of other compounds. This contributes to the compound’s utility in synthetic chemistry.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a strong base is necessary for the generation of the ylide from this compound . Additionally, the compound’s reactivity may be affected by factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylsulfoxonium-d9 Iodide can be synthesized by reacting deuterated dimethyl sulfoxide with iodomethane. The reaction proceeds as follows:

(CD3)2SO+CD3I(CD3)3SO+I(CD_3)_2SO + CD_3I \rightarrow (CD_3)_3SO^+I^- (CD3​)2​SO+CD3​I→(CD3​)3​SO+I−

This reaction typically requires an inert atmosphere and is carried out at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of deuterated reagents is crucial to ensure the incorporation of deuterium atoms into the final product .

Chemical Reactions Analysis

Types of Reactions: Trimethylsulfoxonium-d9 Iodide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

InChI

InChI=1S/C3H9OS.HI/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLKQGGAXWRFOE-KYRNGWDOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](=O)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[S+](=O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9IOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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